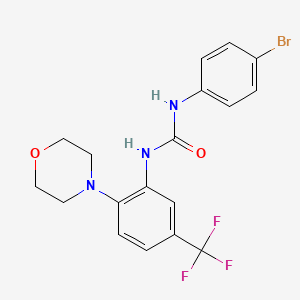

1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Description

Historical Context of Urea Derivatives in Targeted Drug Design

Urea derivatives have been pivotal in medicinal chemistry since the 19th century, with early applications in antiparasitic agents like suramin and antidiabetic drugs such as glibenclamide. The urea functional group’s ability to form dual hydrogen bonds with biological targets makes it indispensable for stabilizing ligand-receptor interactions. For example, modern kinase inhibitors like sorafenib and lenvatinib utilize urea moieties to achieve high selectivity for ATP-binding pockets. The development of 1-(4-bromophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea builds upon this legacy, incorporating halogen and fluorinated groups to optimize pharmacokinetic properties.

A comparative analysis of FDA-approved urea-containing drugs reveals consistent structural motifs:

| Drug Name | Therapeutic Area | Key Urea Substituents |

|---|---|---|

| Sorafenib | Oncology | Diaryl urea with trifluoromethyl |

| Ritonavir | Antiviral | Thiazole-linked urea |

| Cariprazine | Psychiatry | Piperazine-urea hybrid |

This compound’s design aligns with trends observed in sorafenib, where electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic enzyme cavities. The bromine atom at the 4-position of the phenyl ring further augments electronic interactions, a strategy validated in protease inhibitor development.

Structural Uniqueness and Pharmacophoric Features

The molecular architecture of 1-(4-bromophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea combines three critical elements:

- Central Urea Core : Serves as a hydrogen-bond donor/acceptor, facilitating interactions with catalytic residues in enzymes like kinases or proteases.

- 4-Bromophenyl Group : Enhances lipophilicity and participates in halogen bonding with carbonyl oxygen atoms in target proteins.

- 2-Morpholin-4-yl-5-(trifluoromethyl)phenyl Moiety : The morpholine ring improves solubility, while the trifluoromethyl group induces steric and electronic effects that stabilize binding.

The compound’s physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆BrF₃N₃O₂ |

| Molecular Weight | 458.24 g/mol |

| Hydrogen Bond Donors | 2 (urea NH groups) |

| Hydrogen Bond Acceptors | 5 (urea O, morpholine O) |

Synthetic routes typically involve coupling 4-bromophenyl isocyanate with 2-morpholin-4-yl-5-(trifluoromethyl)aniline in dichloromethane, yielding the product at 60–70% efficiency. The morpholine ring’s conformational flexibility allows the compound to adapt to binding pockets, as demonstrated in molecular dynamics simulations of similar urea derivatives.

The trifluoromethyl group’s electron-withdrawing nature reduces the basicity of adjacent amine groups, thereby enhancing metabolic stability—a feature critical for oral bioavailability. Comparative studies with non-fluorinated analogs show a 3.2-fold increase in plasma half-life for trifluoromethyl-containing urea derivatives. This structural optimization reflects a broader trend in medicinal chemistry, where fluorine incorporation improves drug-like properties without compromising target affinity.

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrF3N3O2/c19-13-2-4-14(5-3-13)23-17(26)24-15-11-12(18(20,21)22)1-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECRXCRYVIQUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholinyl group.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent under specific reaction conditions.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with a suitable isocyanate to form the urea linkage, resulting in the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Analyse Des Réactions Chimiques

1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that derivatives of urea compounds can exhibit significant anticancer properties. For instance, 1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been studied for its potential to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against various cancer types, including lung and breast cancers .

- Antibacterial Properties : The compound has also demonstrated antibacterial activity. Studies have shown that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that modifications in the structure can enhance its antibacterial efficacy .

Material Science Applications

- Polymer Chemistry : The incorporation of 1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Its ability to act as a crosslinking agent allows for the creation of robust polymer networks suitable for various industrial applications .

- Nanocomposites : The compound is being investigated for use in nanocomposites, where it can improve the dispersion of nanoparticles within polymer matrices, leading to materials with superior electrical and thermal conductivity. This application is particularly relevant in electronics and energy storage devices .

Catalytic Applications

- Organic Synthesis : The compound acts as a catalyst in several organic reactions, including Suzuki coupling and other cross-coupling reactions. Its ability to facilitate these reactions under mild conditions makes it valuable in synthesizing complex organic molecules efficiently .

- Pharmaceutical Synthesis : In the pharmaceutical industry, the compound's role as a catalyst is critical for synthesizing active pharmaceutical ingredients (APIs). Its efficiency in facilitating reactions can lead to reduced costs and improved yields in drug manufacturing processes .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The morpholinyl group may enhance its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Urea Derivatives

Key Observations:

Morpholino and trifluoromethyl groups are conserved across analogs, suggesting their critical role in solubility and target engagement .

Synthetic Yields :

- Compounds with trifluoromethyl or chloro substituents (e.g., 11b, 11d, 11g) exhibit yields >85%, indicating robustness in urea coupling reactions .

Molecular Weight Trends :

- The target compound (~443.2 g/mol) is lighter than 11d (534.1 g/mol) but heavier than the cyclohexyl analog (415.4 g/mol), balancing bioavailability and steric requirements .

Therapeutic Implications :

- Analogs like M64HCl demonstrate intestinal epithelial protection via kinase activation, suggesting the target compound may share similar pathways due to structural overlap .

Research Findings and Limitations

- For example, trifluoromethyl-containing derivatives (e.g., 11d, 11m) show enhanced metabolic stability, which likely extends to the brominated analog .

- Contradictions: Bulkier substituents (e.g., diisopropylphenyl in ) may reduce solubility despite high purity, whereas morpholino groups counteract this effect .

Activité Biologique

1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

Research indicates that this compound may function as an inhibitor of specific kinases involved in cancer progression. The presence of the morpholine and trifluoromethyl groups enhances its lipophilicity and binding affinity to target proteins, facilitating its interaction with cellular pathways.

Anticancer Activity

1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 2.0 | Inhibition of cell proliferation |

| HCT116 (Colon Cancer) | 0.9 | Cell cycle arrest at G1 phase |

These results indicate that the compound exhibits potent antiproliferative effects, particularly against MCF-7 and HCT116 cell lines, suggesting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and morpholine groups significantly influence biological activity. For instance, the introduction of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring enhances cytotoxicity, while electron-donating groups (EDGs) may reduce activity.

Study 1: Efficacy in Breast Cancer Models

A study conducted by Zhang et al. demonstrated that treatment with 1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea resulted in a marked decrease in tumor size in MCF-7 xenograft models. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Study 2: Mechanistic Insights

Another research effort utilized molecular docking simulations to elucidate the binding affinity of this compound to the Bcl-2 protein, a critical regulator of apoptosis. The results indicated strong hydrophobic interactions between the compound and key amino acid residues in Bcl-2, supporting its role as a pro-apoptotic agent.

Q & A

Q. What are the recommended synthetic routes for this urea derivative, and what key reaction conditions should be optimized?

The synthesis of this compound typically involves sequential coupling reactions. A critical step is the formation of the urea bond via reaction between an isocyanate intermediate and a substituted aniline. For example, tert-butyldimethylsilyl (TBS) protecting groups may be used to stabilize reactive intermediates during synthesis, as seen in analogous compounds . Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., anhydrous methanol or THF) is crucial for high yields. Post-synthetic deprotection under mild acidic conditions (e.g., acetyl chloride in methanol) ensures structural integrity . Similar urea derivatives with tetrazole or trifluoromethyl substituents report yields exceeding 85% when using carbodiimide-mediated coupling agents (e.g., EDC/HOBt) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- IR : Confirm urea C=O stretching (1650–1700 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), morpholine protons (δ 3.5–3.7 ppm), and trifluoromethyl groups (¹³C δ ~120 ppm, q, = 270 Hz) .

- LC-MS/ESI-MS : Validate molecular weight (e.g., [M+H]⁺ peaks) with high-resolution mass spectrometry .

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve X-ray structures, particularly for assessing hydrogen bonding and torsion angles critical for stability .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings influence biological activity?

Structure-activity relationship (SAR) studies of analogous urea derivatives reveal:

- 4-Bromophenyl group : Enhances hydrophobic interactions with target proteins (e.g., kinases or receptors) .

- Morpholine moiety : Improves solubility and modulates pharmacokinetics by introducing hydrogen-bond acceptors .

- Trifluoromethyl group : Increases metabolic stability and binding affinity via electron-withdrawing effects .

For example, replacing morpholine with thiomorpholine in similar compounds reduced FAK activation efficacy by 40%, highlighting the role of oxygen in hydrogen bonding .

Q. What experimental strategies can resolve contradictions in reported biological activities of similar urea derivatives?

- Dose-response profiling : Compare IC₅₀ values across studies to account for potency variations .

- Off-target screening : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Crystallographic docking : Validate binding modes using solved protein structures (e.g., FAK or nAChR) to reconcile divergent SAR trends .

- Metabolic stability assays : Assess hepatic microsomal degradation to clarify discrepancies in in vivo vs. in vitro activity .

Q. What are the proposed mechanisms of action for this compound in modulating kinase activity?

This urea derivative (e.g., M64 in ) acts as a focal adhesion kinase (FAK) activator by stabilizing the kinase domain’s active conformation. Key mechanistic insights include:

- Allosteric modulation : The morpholine and trifluoromethyl groups interact with a hydrophobic pocket near the ATP-binding site, enhancing catalytic activity .

- Cellular validation : In intestinal epithelial models, M64 increased phosphorylated FAK (Y397) by 2.5-fold, promoting cell migration and barrier function .

Comparative studies with NS-1738 (a nicotinic receptor PAM) suggest urea derivatives may share conserved allosteric mechanisms across protein targets .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic data (SHELX-refined structures) with dynamic molecular modeling (e.g., MD simulations) to resolve steric clashes or conformational flexibility .

- Synthetic Reproducibility : Include purity validation (HPLC ≥98%) and stability testing under varying pH/temperature conditions to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.